N'-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide
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Overview
Description
N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide is an organic compound characterized by the presence of a furan ring, a sulfonyl group, and an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the reaction of 4-methylbenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to form the sulfonamide.
Imidamide Formation: Finally, the sulfonamide is treated with a formylating agent, such as formic acid or formamide, to yield N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism by which N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide exerts its effects involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the sulfonyl and imidamide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(furan-2-ylmethyl)-N-(phenyl)sulfonylmethanimidamide
- N’-(furan-2-ylmethyl)-N-(4-chlorophenyl)sulfonylmethanimidamide
- N’-(furan-2-ylmethyl)-N-(4-methoxyphenyl)sulfonylmethanimidamide
Uniqueness
N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
By understanding the detailed properties and applications of N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide, researchers can better utilize this compound in various scientific and industrial fields
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-11-4-6-13(7-5-11)19(16,17)15-10-14-9-12-3-2-8-18-12/h2-8,10H,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGNCOGFUEPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC=NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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